Tert-butyl 5-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Chemical Significance of Spirooxindole-Containing Compounds
Spirooxindoles represent a privileged scaffold in medicinal chemistry due to their three-dimensional rigidity and ability to interact with biological targets through diverse binding modes. These compounds combine an oxindole core (a bicyclic structure featuring indole fused with a lactam) with a spiro-connected heterocycle, creating a stereochemically complex framework. Natural spirooxindoles such as strychnofoline and synthetic analogs like MI-888 demonstrate antitumor, antimicrobial, and antimalarial activities by modulating critical pathways such as p53-MDM2 interactions and kinase signaling.
The spirooxindole architecture enhances metabolic stability compared to planar aromatic systems, as evidenced by clinical candidates like cipargamin (NITD609), which inhibits Plasmodium falciparum protein synthesis. Table 1 highlights key spirooxindole derivatives and their therapeutic applications:
| Compound | Biological Activity | Molecular Target |
|---|---|---|
| MI-888 | Antitumor | p53-MDM2 interaction inhibitor |
| Cipargamin (NITD609) | Antimalarial | Protein synthesis inhibition |
| Strychnofoline | Antiproliferative | Undefined kinase modulation |
These examples underscore the scaffold’s versatility in drug discovery.
Historical Development of Spiro[Indoline-3,4'-Piperidine] Derivatives
The synthesis of spiro[indoline-3,4'-piperidine] derivatives emerged as a focal point after the discovery of natural alkaloids containing this motif. Early methods relied on Pictet-Spengler reactions or intramolecular cyclizations of tryptamine derivatives, which often suffered from low diastereoselectivity. Advances in catalytic strategies, such as the Ag(I)/PPh3-mediated cycloisomerization of tryptamine-ynamides, enabled efficient access to spiro[indole-3,4'-piperidine] cores with >20:1 diastereomeric ratios.
Recent innovations include chiral pool approaches for asymmetric synthesis and gram-scale preparations, as demonstrated by the work of Chen et al. (2021), who leveraged non-covalent cation-π-π interactions to stabilize spiroindoleninium intermediates. These developments have expanded the structural diversity of spiro[indoline-3,4'-piperidine] derivatives, facilitating the exploration of structure-activity relationships (SAR) in drug design.
Structural Uniqueness and Nomenclature Considerations
Tert-butyl 5-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (PubChem CID: 71305458) features a spiro junction connecting the C3 position of a 2-oxindole moiety to a piperidine ring. The indoline subsystem comprises a bicyclic structure with a lactam at position 2, while the piperidine ring is substituted with a tert-butoxycarbonyl (Boc) group at position 1' and an amino group at position 5.
Systematic Nomenclature Breakdown:
- Spiro: Indicates the fusion of two rings via a single atom (C3 of indoline).
- Indoline-3,4'-piperidine: Specifies the parent heterocycles and their connection points.
- 2-Oxo: Denotes the lactam functionality in the indoline ring.
- 1'-Carboxylate: Refers to the Boc-protected carbamate at piperidine’s nitrogen.
The molecular formula C₁₇H₂₃N₃O₃ (MW: 317.4 g/mol) and InChI InChI=1/C₁₂H₁₄N₂O.ClH/c15-11-12(5-7-... provide precise stereochemical details. Table 2 contrasts its structure with related derivatives:
| Compound | Substituents | Spiro Junction Position |
|---|---|---|
| CID 71305458 | 5-Amino, 1'-Boc | Indoline C3-Piperidine |
| CAS 356072-46-3 | Unsubstituted, HCl salt | Indole C3-Piperidine |
This structural profile highlights the compound’s potential as a synthetic intermediate for bioactive molecules, leveraging both hydrogen-bonding (amino group) and steric shielding (Boc group) properties.
Properties
Molecular Formula |
C17H23N3O3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 5-amino-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9,18H2,1-3H3,(H,19,21) |
InChI Key |
YECDKDDBAWCRJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)N)NC2=O |
Origin of Product |
United States |
Preparation Methods
Methodology
The Ag(I)/triphenylphosphine (PPh₃) system enables diastereoselective spirocyclization of tryptamine-ynamides (Figure 1). For tert-butyl 5-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate:
-
Step 1 : Tryptamine-ynamide precursors are treated with AgOTf (20 mol%) and PPh₃ (20 mol%) in toluene at room temperature.
-
Step 2 : The spiro[indoline-3,4'-piperidine] core forms via chelation-controlled cycloisomerization, achieving >90% yield on gram scale.
-
Step 3 : Subsequent Boc protection using di-tert-butyl dicarbonate in dioxane introduces the tert-butyl carbamate group.
Key Data
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst System | AgOTf/PPh₃ (20 mol% each) | |
| Solvent | Toluene | |
| Yield (Spiro Core) | 91% (gram scale) | |
| Boc Protection Yield | 92% |
Dianion Alkylation and Reductive Amination
Methodology
This route leverages oxindole dianion chemistry for spiro ring formation:
-
Step 1 : Ethyl 2-oxindoline-5-carboxylate is treated with NaH (4.5 eq.) and dichloroethylamine hydrochloride in DMF to form the spiro[indoline-3,4'-piperidine]骨架.
-
Step 2 : The nitro group at position 5 is introduced via nitration (HNO₃/H₂SO₄), followed by reduction using PtO₂/H₂ or SnCl₂/HCl to yield the amine.
-
Step 3 : Boc protection with di-tert-butyl dicarbonate finalizes the structure.
Key Data
| Parameter | Value/Description | Source |
|---|---|---|
| Alkylation Conditions | NaH, DMF, 65% yield | |
| Nitration Agent | HNO₃/H₂SO₄ | |
| Reduction Conditions | PtO₂/H₂, 85% yield | |
| Overall Yield | 35% (8 steps) |
Nitro Group Reduction in Preformed Spiro Systems
Key Data
| Parameter | Value/Description | Source |
|---|---|---|
| Reduction Catalyst | PtO₂, 90% yield | |
| Alternative Reductant | Fe/HCl, 75% yield | |
| Purity Post-Reduction | >95% (HPLC) |
Protecting Group Strategies and Impurity Control
Critical Considerations
-
Boc Protection : Di-tert-butyl dicarbonate in dioxane at 0–25°C ensures high regioselectivity.
-
Impurity Mitigation : Isolation as hydrochloride salts minimizes degradation (e.g., formation of Formula A impurities).
-
Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH) or recrystallization (ethyl acetate/hexane) achieves >98% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Ag(I)/PPh₃ Catalysis | High diastereoselectivity, scalable | Requires specialized catalysts |
| Dianion Alkylation | Avoids chromatography | Low yields in multi-step routes |
| Nitro Reduction | Robust, high purity | Requires nitro intermediate |
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 5-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations:
- Polarity and Reactivity: The 5-amino derivative is expected to exhibit higher aqueous solubility than halogenated or alkylated analogs due to the hydrophilic -NH₂ group. This contrasts with the 5-methoxy analog, which shows moderate polarity from the ether group .
- Synthetic Accessibility: Chloro and fluoro derivatives are more readily available commercially (e.g., 5-chloro: 97% purity, 5-fluoro: 95% purity) , whereas the 5-amino variant may require specialized boronated intermediates (e.g., tetramethyl-1,3,2-dioxaborolane) for Suzuki coupling, as seen in .
- Stability : Halogenated analogs (e.g., 5-chloro, 4-chloro) are stored at 2–8°C to prevent decomposition , while methoxy and methyl derivatives are stable at room temperature under inert conditions .
Commercial Availability and Cost
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Tert-butyl 5-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how do yields vary under different conditions?
- Methodology : The compound is synthesized via spirocyclization of indoline and piperidine precursors. A key approach involves dianion alkylation of ethyl 2-oxindoline-5-carboxylate derivatives followed by cyclization (e.g., using NH₄Cl catalysis in ethanol under reflux) . Yields (e.g., ~35% over 8 steps) depend on reaction optimization, including solvent choice (polar aprotic solvents enhance cyclization), temperature control (80–100°C for ring closure), and catalyst loading (e.g., 10 mol% Pd for cross-coupling steps) .
Q. How is the structural integrity of this spirocyclic oxindole verified during synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Confirm spirocyclic connectivity via distinct ¹H-NMR shifts for the indoline C=O (δ ~170 ppm in ¹³C-NMR) and tert-butyl group (δ ~1.3 ppm in ¹H-NMR) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 318.36 for the hydroxy analog) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH₂ vibrations (if applicable) .
Advanced Research Questions
Q. What strategies are employed to achieve stereoselective synthesis of the spirocyclic core, and how is enantiomeric excess quantified?
- Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloid catalysts) are used to control stereochemistry at the spiro carbon. Enantiomeric excess is measured via chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). Recent studies report up to 90% ee using Pd-catalyzed asymmetric allylic alkylation .
Q. How do structural modifications (e.g., substituents on the indoline ring) influence biological activity in neurological assays?
- Methodology :
- Analog Synthesis : Replace the 5-amino group with halogens (Cl, Br) or methoxy groups via Buchwald-Hartwig amination or Ullmann coupling .
- Activity Profiling : Test analogs in neuroprotective assays (e.g., glutamate-induced neuronal cell death models). The amino group enhances hydrogen bonding to targets like NMDA receptors, while lipophilic substituents (e.g., tert-butyl) improve blood-brain barrier permeability .
Q. How should researchers address contradictions in reported IC₅₀ values for kinase inhibition across studies?
- Methodology :
- Assay Validation : Ensure consistent kinase assay conditions (ATP concentration, incubation time). For example, IC₅₀ discrepancies in DDR1 inhibition may arise from varying ATP levels (1 mM vs. 10 μM) .
- Structural Confirmation : Verify compound purity (>97% via HPLC) and tautomeric states (e.g., oxindole keto-enol equilibrium) using X-ray crystallography .
Key Recommendations for Researchers
- Stereochemical Analysis : Use X-ray diffraction to resolve ambiguous NOE effects in crowded spirocyclic regions .
- Biological Replicates : Perform dose-response curves in triplicate to account for variability in kinase assays .
- Solubility Optimization : Prepare stock solutions in DMSO (10 mM) with sonication (37°C, 15 min) to prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
